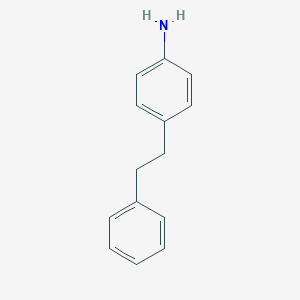

4-(2-Phenylethyl)aniline

Beschreibung

The exact mass of the compound 4-(2-Phenylethyl)aniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(2-Phenylethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Phenylethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-phenylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPMISJEZSOSQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5036840 | |

| Record name | 4-(2-Phenylethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5036840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13024-49-2 | |

| Record name | 4-(2-Phenylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13024-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Phenylethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013024492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Phenethylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-Phenylethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5036840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-PHENYLETHYL)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/631H8Q18TR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-(2-Phenylethyl)aniline CAS number and properties

Executive Summary

4-(2-Phenylethyl)aniline (CAS 13024-49-2) is a specialized aniline derivative characterized by a flexible ethylene linker connecting two aromatic rings—an amino-functionalized phenyl ring and a distal phenyl ring. This structural motif, often referred to as a "bibenzyl" core, imparts unique physicochemical properties, blending the reactivity of primary aromatic amines with the lipophilicity of the phenethyl chain.

This whitepaper provides a comprehensive technical analysis of 4-(2-Phenylethyl)aniline, designed for researchers in medicinal chemistry and materials science. It moves beyond basic catalog data to explore the compound's synthesis logic, reactivity profiles, and critical safety considerations in high-value applications such as drug discovery and liquid crystal synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound exists as a solid at room temperature, with a melting point range that necessitates careful thermal handling during purification. Its lipophilic tail significantly reduces water solubility compared to aniline, requiring organic solvent systems for efficient reaction kinetics.

Table 1: Physicochemical Properties

| Property | Value | Notes |

| CAS Number | 13024-49-2 | Validated Registry Number |

| Molecular Formula | C₁₄H₁₅N | |

| Molecular Weight | 197.28 g/mol | |

| Structure | H₂N-C₆H₄-CH₂-CH₂-C₆H₅ | Para-substituted |

| Melting Point | 52–54 °C | Recrystallized from ligroine [1] |

| Boiling Point | ~320 °C (Predicted) | High thermal stability |

| Density | 1.065 g/cm³ | Predicted value |

| Solubility | Soluble in EtOH, DCM, EtOAc | Low aqueous solubility |

| pKa | ~4.90 | Typical for anilines |

Synthetic Pathways[5][8]

The synthesis of 4-(2-Phenylethyl)aniline is most reliably achieved through the reduction of nitro-precursors. The choice of precursor—4-nitrostilbene or 4-nitrobibenzyl—dictates the reduction conditions. The following protocol utilizes a "self-validating" catalytic hydrogenation workflow, ensuring simultaneous reduction of the nitro group and saturation of the ethylene bridge (if starting from stilbene).

Core Synthesis Protocol: Catalytic Hydrogenation

Precursor: 1-Nitro-4-((E)-styryl)benzene (4-Nitrostilbene) or 4-Nitrobibenzyl.

Rationale: Using Pd/C with hydrogen gas is the industry standard for cleanliness and yield. It avoids the metal waste associated with Fe/HCl or Sn/HCl reductions and prevents the formation of azo-intermediates common in partial reductions.

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 4-nitrostilbene in 50 mL of anhydrous Ethanol (EtOH) or Methanol (MeOH).

-

Note: Slight warming (40 °C) may be required to fully solubilize the stilbene derivative.

-

-

Catalyst Addition: Under an inert atmosphere (Argon/Nitrogen), carefully add 10 wt% Palladium on Carbon (Pd/C) (approx. 10% by weight of the substrate).

-

Safety: Pd/C is pyrophoric when dry. Wet the catalyst with a small amount of water or toluene before addition to the solvent.

-

-

Hydrogenation: Purge the vessel with Hydrogen gas (H₂). Maintain a pressure of 1–3 atm (balloon or Parr shaker) at Room Temperature (25 °C).

-

Monitoring: Monitor reaction progress via TLC (eluent: Hexane/EtOAc 3:1). The disappearance of the yellow nitro-compound spot and the emergence of the fluorescent amine spot indicate completion (typically 4–12 hours).

-

-

Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with fresh ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The crude solid can be recrystallized from Ligroine or Hexane/EtOAc to yield off-white crystals.

Synthesis Logic Diagram

The following diagram illustrates the pathway from the stilbene precursor, highlighting the dual reduction mechanism.

Figure 1: Catalytic hydrogenation pathway converting 4-nitrostilbene to 4-(2-phenylethyl)aniline via simultaneous alkene saturation and nitro reduction.

Reactivity & Functionalization

As a primary aromatic amine, 4-(2-Phenylethyl)aniline exhibits versatile reactivity. Its nucleophilic nitrogen allows for derivatization, while the electron-rich ring facilitates electrophilic substitution.

Key Reaction Classes

-

N-Acylation/Alkylation: Reaction with acid chlorides or anhydrides yields amides. This is critical for generating drug-like scaffolds where the aniline nitrogen serves as a linker.

-

Diazotization: Treatment with NaNO₂/HCl at 0–5 °C generates the diazonium salt. This intermediate is a gateway to azo dyes (via coupling with phenols) or Sandmeyer reactions (substitution with Cl, Br, CN).

-

Schiff Base Formation: Condensation with aldehydes (e.g., benzaldehyde) yields imines, which are precursors to secondary amines via reductive amination.

Figure 2: Divergent reactivity profile of 4-(2-Phenylethyl)aniline, enabling access to amides, imines, and diazonium species.

Applications in Research & Development

Medicinal Chemistry & SAR Studies

4-(2-Phenylethyl)aniline serves as a critical building block in Structure-Activity Relationship (SAR) studies.

-

Opioid Research: While distinct from the direct fentanyl precursor (N-phenethyl-4-piperidone), this aniline derivative is used to synthesize "seco-analogs" or open-chain variants of rigid opioid scaffolds to test receptor binding affinity [2].

-

Antifungal Agents: The bibenzyl pharmacophore is frequently explored in antifungal research. Derivatization of the amine allows researchers to append azole or triazole moieties, leveraging the lipophilic tail for membrane penetration.

Materials Science

-

Liquid Crystals: The rigid-flexible-rigid structure (Phenyl-Ethyl-Phenyl) is a classic mesogenic core. 4-(2-Phenylethyl)aniline is used to synthesize Schiff base liquid crystals, where the aniline nitrogen forms the central linkage of the mesogen.

-

Polymer Chemistry: It acts as a chain extender or termination agent in polyurethane synthesis, introducing aromatic hydrophobicity to the polymer backbone.

Safety & Handling (MSDS Summary)

Hazard Classification:

-

Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin (Category 3).[1]

-

Health Hazard: Suspected of causing genetic defects (Muta.[2] 2) and cancer (Carc. 2).[1] Potential for methemoglobinemia (characteristic of anilines).

-

Environmental: Toxic to aquatic life with long-lasting effects.[1]

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a full-face respirator if dust formation is likely.

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

Storage: Store in a cool, dry place under inert gas (Argon) to prevent oxidation (darkening of the solid).

-

Spill Response: Do not dry sweep. Dampen with water to avoid dust, then collect for hazardous waste disposal (incineration).

References

-

ChemicalBook. (2023). 4-(2-Phenylethyl)aniline Properties and Synthesis. Retrieved from

-

PubChem. (2023). Compound Summary: 4-(2-Phenylethyl)aniline (CID 83054). National Library of Medicine. Retrieved from

-

BenchChem. (2023). Synthesis of Aniline Derivatives via Reductive Amination. Retrieved from

-

Sigma-Aldrich. (2023). Safety Data Sheet: Aniline Derivatives. Retrieved from

Sources

4-(2-Phenylethyl)aniline molecular weight and formula

This technical guide provides a comprehensive physicochemical and synthetic profile of 4-(2-Phenylethyl)aniline , a critical diarylalkane scaffold used in medicinal chemistry and organic synthesis.

Physicochemical Profiling, Synthetic Utility, and Metabolic Considerations

Molecular Identity & Physicochemical Architecture

4-(2-Phenylethyl)aniline (also known as p-phenethylaniline or 4-aminobibenzyl) functions as a flexible, hydrophobic linker system in drug design. Structurally, it consists of an aniline moiety connected to a phenyl ring via an ethylene spacer. This saturated bridge confers distinct conformational flexibility compared to its unsaturated analogue, 4-aminostilbene.

Core Specifications

The following data represents the validated physicochemical baseline for CAS 13024-49-2.

| Parameter | Specification | Technical Note |

| Chemical Name | 4-(2-Phenylethyl)aniline | IUPAC: 4-(2-phenylethyl)benzenamine |

| CAS Registry | 13024-49-2 | Distinct from the alkyne analogue (1849-25-8) |

| Molecular Formula | C₁₄H₁₅N | High carbon content drives lipophilicity |

| Molecular Weight | 197.28 g/mol | Fragment-based drug discovery (FBDD) compliant |

| Melting Point | 52–54 °C | Solid at RT; low MP facilitates melt-phase reactions |

| Boiling Point | ~320 °C (760 mmHg) | High thermal stability |

| LogP (Predicted) | 3.5 – 3.8 | High membrane permeability; potential solubility issues in aqueous media |

| pKa (Aniline N) | ~4.0 – 4.5 | Weak base; protonated only at low pH |

Lipinski & Veber Compliance

For drug development professionals, this molecule represents a "Rule of 5" compliant scaffold:

-

MW < 500: (197.28) Excellent.

-

H-Bond Donors: (2) Primary amine.

-

H-Bond Acceptors: (1) Nitrogen lone pair.

-

Rotatable Bonds: (3) High flexibility (Ethylene bridge + C-N bond).

Synthetic Pathways & Process Chemistry

The synthesis of 4-(2-Phenylethyl)aniline is most reliably achieved through the reduction of nitro-precursors. The choice of precursor depends on the availability of starting materials: 4-nitrobibenzyl (direct reduction) or 4-nitrostilbene (simultaneous alkene/nitro reduction).

Protocol: Catalytic Hydrogenation of 4-Nitrobibenzyl

This method is preferred for its atom economy and ease of purification.

Reagents:

-

Substrate: 1-nitro-4-(2-phenylethyl)benzene (4-Nitrobibenzyl).

-

Catalyst: 10% Palladium on Carbon (Pd/C).[1]

-

Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc).

-

Hydrogen Source: H₂ gas (balloon or Parr shaker at 30-50 psi).

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 mmol of 4-nitrobibenzyl in 50 mL of anhydrous Ethanol. Ensure complete solvation to prevent catalyst poisoning by precipitation.

-

Catalyst Addition: Under an inert argon atmosphere, carefully add 10 mol% Pd/C. Caution: Pd/C is pyrophoric in the presence of solvent vapors.

-

Hydrogenation: Purge the vessel with H₂ gas three times. Agitate the mixture under H₂ atmosphere (room temperature) for 4–6 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes) for the disappearance of the nitro starting material.

-

Work-up: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with fresh Ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The crude aniline typically crystallizes as an off-white solid. Recrystallize from Hexanes/EtOAc if necessary.

Synthetic Logic Flow

The following diagram illustrates the reduction pathway and alternative entry points (Heck Coupling).

Figure 1: Convergent synthetic pathways highlighting the Heck coupling entry and the primary hydrogenation workflow.

Analytical Characterization & Quality Control

Validation of the synthesized material requires a multi-modal approach to confirm the integrity of the ethylene bridge and the purity of the amine.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide bond if derivatized).

-

Retention Time: Expect elution late in the gradient (approx. 7-8 min) due to high lipophilicity (LogP ~3.6).

NMR Spectroscopy Expectations (¹H NMR, 400 MHz, CDCl₃)

-

δ 7.15–7.30 (m, 5H): Unsubstituted phenyl ring protons.

-

δ 6.98 (d, J=8.4 Hz, 2H): Protons meta to the amino group (on the aniline ring).

-

δ 6.63 (d, J=8.4 Hz, 2H): Protons ortho to the amino group (shielded by N-lone pair).

-

δ 3.55 (br s, 2H): -NH₂ protons (exchangeable with D₂O).

-

δ 2.80–2.90 (m, 4H): Ethylene bridge (-CH₂-CH₂-). Often appears as a tight AA'BB' multiplet or two triplets depending on resolution.

Medicinal Chemistry: Metabolic Liabilities

For drug development, the aniline moiety is a "structural alert."[2][3] While 4-(2-Phenylethyl)aniline is a valuable scaffold, its metabolic fate must be managed. The primary concern is N-oxidation by Cytochrome P450 enzymes, leading to reactive metabolites.

Metabolic Activation Pathway

The following diagram details the bioactivation risk associated with the primary aniline, crucial for toxicology assessments (Ames test relevance).

Figure 2: Metabolic fate of the aniline scaffold. Competition between N-acetylation (detoxification) and N-oxidation (bioactivation) dictates the safety profile.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83054, 4-(2-Phenylethyl)aniline. Retrieved from [Link]

-

NIST Chemistry WebBook. Bibenzyl (Parent Hydrocarbon) Thermochemical Data. (Used for structural correlation). Retrieved from [Link]

-

Cresset Group (2024). Aniline replacement in drug-like compounds: Mitigating Toxicity.[3] Retrieved from [Link]

Sources

Physical and chemical properties of 4-(2-Phenylethyl)aniline

Executive Summary

4-(2-Phenylethyl)aniline (CAS 13024-49-2), also known as 4-aminobibenzyl or p-phenethylaniline , is a primary aromatic amine characterized by an aniline ring substituted at the para-position with a phenethyl group.[1][2] Structurally, it serves as a "extended" aniline, where the lipophilic phenethyl tail influences solubility and steric properties without significantly altering the electronic nucleophilicity of the amine.

This compound is a critical intermediate in organic synthesis, utilized primarily in the production of azo dyes , specialty polymers (polyimides), and as a scaffold in medicinal chemistry . Its reactivity is governed by the amino group, which readily undergoes diazotization, acylation, and alkylation.

Chemical Identity & Structural Characterization[1][2][3][4][5]

| Parameter | Details |

| IUPAC Name | 4-(2-Phenylethyl)aniline |

| Common Synonyms | 4-Aminobibenzyl; p-Phenethylaniline; 4-(2-Phenylethyl)benzenamine |

| CAS Number | 13024-49-2 |

| Molecular Formula | C₁₄H₁₅N |

| Molecular Weight | 197.28 g/mol |

| SMILES | Nc1ccc(CCc2ccccc2)cc1 |

| InChI Key | ZRPMISJEZSOSQC-UHFFFAOYSA-N |

Physical and Chemical Properties[3][4][5][6][7]

The physical profile of 4-(2-Phenylethyl)aniline reflects its hybrid nature: a polar amine head group attached to a lipophilic diarylalkane tail. This structure results in low water solubility and high boiling point.

Table 1: Physicochemical Constants

| Property | Value | Context/Notes |

| Physical State | Solid or Viscous Liquid | Low-melting solid (dependent on purity). |

| Boiling Point | 320.1°C | At 760 mmHg.[1] High BP due to π-stacking interactions. |

| Flash Point | 153.9°C | Requires high heat for ignition. |

| Density | 1.065 g/cm³ | Slightly denser than water. |

| pKa (Conjugate Acid) | ~5.0 | Estimated based on 4-ethylaniline (pKa 5.0).[3] Weakly basic. |

| LogP | ~4.1 | Highly lipophilic; partitions strongly into organic phases. |

| Solubility | <0.1 mg/mL (Water) | Soluble in EtOH, DMSO, DCM, Ethyl Acetate. |

Synthesis Protocol: Catalytic Hydrogenation

Objective: Synthesis of 4-(2-Phenylethyl)aniline from 4-nitrobibenzyl. Principle: The most robust synthetic route involves the selective reduction of the nitro group of 1-nitro-4-(2-phenylethyl)benzene (4-nitrobibenzyl). Catalytic hydrogenation is preferred over chemical reduction (e.g., Fe/HCl) for purity and yield.

Reagents & Equipment

-

Precursor: 4-Nitrobibenzyl (1.0 eq)

-

Catalyst: 10% Palladium on Carbon (Pd/C) (5-10 wt%)

-

Solvent: Methanol or Ethanol (Anhydrous)

-

Hydrogen Source: H₂ gas (balloon or Parr shaker at 30-50 psi)

-

Equipment: High-pressure reaction vessel or round-bottom flask.

Step-by-Step Methodology

-

Preparation: Dissolve 4-nitrobibenzyl in methanol (0.1 M concentration). Argon purge the solution to remove dissolved oxygen.

-

Catalyst Addition: Carefully add 10% Pd/C (10% by weight of substrate) under an inert atmosphere (Caution: Pd/C can ignite solvent vapors).

-

Hydrogenation:

-

Atmospheric Pressure: Attach a H₂ balloon and stir vigorously at Room Temperature (RT) for 12–24 hours.

-

Pressurized (Preferred): Place in a Parr shaker at 40 psi H₂ for 4–6 hours.

-

-

Monitoring: Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexane). The starting nitro compound (

) will disappear, and the fluorescent amine spot ( -

Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

-

Purification: Concentrate the filtrate in vacuo. If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Reactivity & Mechanisms

The chemical utility of 4-(2-Phenylethyl)aniline stems from the nucleophilicity of its nitrogen atom. Two primary pathways are Diazotization (for dye synthesis) and Acylation (for protection or amide synthesis).

Diazotization Pathway

Reaction with nitrous acid (

Figure 1: Mechanism of diazotization and subsequent azo coupling.[4]

Acylation (Acetanilide Formation)

Reaction with acetic anhydride protects the amine, preventing oxidation and modulating reactivity for electrophilic aromatic substitution.

-

Reaction:

-

Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl carbon of the anhydride, followed by elimination of acetate.

Applications in Research & Industry

Azo Dye Synthesis

4-(2-Phenylethyl)aniline acts as a diazo component . Due to the phenethyl group, dyes derived from this amine exhibit enhanced lipophilicity and distinct spectral properties compared to simple aniline dyes. It is used in developing solvent-soluble dyes for plastics and synthetic fibers.

Pharmaceutical Intermediate

The compound serves as a scaffold for "extended" drug molecules.

-

Pharmacophore: The phenethyl-aniline motif mimics the structure of neurotransmitters (e.g., dopamine analogues), making it a valuable building block for GPCR ligands.

-

Opioid Research: It is a structural fragment in the synthesis of certain fentanyl analogues (specifically N-phenethyl-4-anilinopiperidine derivatives). Note: Legitimate research use requires strict adherence to controlled substance regulations.

Polymer Chemistry

Used as a monomer or chain extender in the synthesis of polyimides and polyamides . The flexible ethyl spacer disrupts crystallinity slightly, improving the solubility and processing characteristics of the resulting high-performance polymers.

Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation.[5] |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: Always handle within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation (darkening) over time.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83054, 4-(2-Phenylethyl)aniline. Retrieved from [Link]

- Google Patents.Aniline series azo reactive dyes (US4897469A).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 4-(2-Phenylethyl)aniline | C14H15N | CID 83054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Ethylaniline CAS#: 589-16-2 [m.chemicalbook.com]

- 4. CN104496841A - Synthesis method of Mirabegron intermediate - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

The Bibenzyl Scaffold in Medicinal Chemistry: A Technical Guide to 4-(2-Phenylethyl)aniline Derivatives

Executive Summary

4-(2-Phenylethyl)aniline (also known as 4-aminobibenzyl or p-phenethylaniline ) represents a critical "privileged structure" in medicinal chemistry.[1] Unlike its unsaturated analogue, 4-aminostilbene—which is a known carcinogen—the saturated bibenzyl scaffold offers a favorable safety profile while retaining the lipophilic geometry required for receptor binding.[1]

This guide explores the transition of this molecule from a simple dye intermediate to a high-value scaffold in neuroprotective drug design and kinase inhibition .[1] By mimicking the spatial arrangement of bioactive natural products (such as those found in Dendrobium species), 4-(2-phenylethyl)aniline derivatives provide a versatile platform for targeting oxidative stress pathways and hydrophobic enzyme pockets.[1]

Chemical Basis & Structural Properties[2][3][4][5][6][7][8][9]

The Pharmacophore

The core structure consists of two phenyl rings separated by a flexible ethylene (–CH₂CH₂–) bridge, with a primary amine at the para position. This flexibility distinguishes it from the rigid stilbene and allows for an "induced fit" within enzyme active sites.[1]

-

Molecular Formula: C₁₄H₁₅N[1]

-

Molecular Weight: 197.28 g/mol [1]

-

Key Feature: The ethylene bridge acts as a "insulating spacer," preventing conjugation between the two aromatic rings.[1] This results in distinct electronic properties compared to the conjugated stilbene system.[1]

Lipophilicity and BBB Penetration

The phenethyl substituent significantly increases lipophilicity compared to aniline.[1]

-

LogP (Calculated): ~3.0 – 3.5

-

Implication: This range is optimal for Blood-Brain Barrier (BBB) penetration, making this scaffold highly suitable for Central Nervous System (CNS) targets, particularly in neurodegenerative therapy.

Therapeutic Applications & Mechanisms[1][10]

Neuroprotection & Antioxidant Activity

Recent research links the bibenzyl scaffold to neuroprotective effects observed in Dendrobium nobile extracts.[1] Synthetic derivatives of 4-aminobibenzyl mimic these natural products (e.g., moscatilin, gigantol).

-

Mechanism: These derivatives act as dual-function agents:

-

Direct Radical Scavenging: The electron-rich aniline moiety can donate hydrogen atoms to neutralize Reactive Oxygen Species (ROS).[1]

-

Signaling Modulation: They have been shown to activate the ERK-CREB pathway , promoting the expression of survival proteins (e.g., Bcl-2) and inhibiting apoptosis in neurons exposed to glutamate excitotoxicity.[1]

-

Kinase Inhibition (Hydrophobic Tail)

In oncology, the 4-(2-phenylethyl)aniline moiety serves as a hydrophobic "tail" in ATP-competitive kinase inhibitors (e.g., Anilinoquinolines).[1]

-

Role: It occupies the hydrophobic pocket adjacent to the ATP-binding site (often the "back pocket"), improving binding affinity and selectivity for kinases like c-Met and EGFR .[1]

-

Advantage: The flexibility of the ethyl linker allows the terminal phenyl ring to adjust its orientation to maximize π-stacking interactions with residues like Phenylalanine or Tyrosine in the kinase gatekeeper region.[1]

Safety Profile: The Saturation Switch

A critical medicinal chemistry insight is the toxicity difference between the stilbene and bibenzyl analogues.[1]

-

4-Aminostilbene: Metabolically activated to form DNA adducts; potent carcinogen.[1]

-

4-Aminobibenzyl: The saturation of the double bond prevents the formation of the reactive quinone-methide intermediate.[1] Studies have shown it to be inactive in long-term carcinogenicity assays, making it a safe scaffold for chronic drug administration.[1]

Visualization: Structure-Activity & Mechanism[1]

Caption: Comparative safety profile demonstrating how saturation of the linker (Stilbene to Bibenzyl) eliminates carcinogenicity while enabling neuroprotective pathways.[2]

Experimental Protocols

Synthesis of 4-(2-Phenylethyl)aniline

Method: Pd-Catalyzed Reduction of 4-Nitrostilbene (High Purity Route)

This method avoids the formation of side products common in direct alkylation.[1]

Reagents:

-

4-Nitrostilbene (1.0 eq)[1]

-

Pd/C (10% w/w) catalyst (5 mol%)[1]

-

Ammonium Formate (5.0 eq) or H₂ gas (balloon)

-

Solvent: Methanol/THF (1:1)[1]

Protocol:

-

Dissolution: Dissolve 4-nitrostilbene (10 mmol) in 50 mL of MeOH/THF mixture in a round-bottom flask.

-

Catalyst Addition: Carefully add Pd/C (100 mg) under an inert atmosphere (Nitrogen).

-

Reduction:

-

Option A (Transfer Hydrogenation): Add Ammonium Formate (50 mmol) and reflux at 60°C for 2 hours.

-

Option B (Hydrogenation): Purge with H₂ gas and stir at Room Temperature (RT) for 6 hours.

-

-

Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The fluorescent stilbene spot will disappear, replaced by the amine spot (stains with Ninhydrin).

-

Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from Ethanol/Water to yield off-white crystals (Yield >90%).

DPPH Antioxidant Assay

Objective: Quantify the radical scavenging potential of the derivative.

Protocol:

-

Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. It should be deep purple.[1]

-

Sample Incubation: In a 96-well plate, mix 100 µL of DPPH solution with 100 µL of the test compound (dissolved in MeOH) at varying concentrations (1–100 µM).

-

Controls: Use Ascorbic Acid (Vitamin C) as a positive control and pure Methanol as a blank.

-

Incubation: Incubate in the dark at RT for 30 minutes.

-

Measurement: Measure absorbance at 517 nm using a microplate reader.

-

Calculation:

Calculate IC₅₀ using non-linear regression.

References

-

Neumann, H. G., et al. (1970).[1] "The relevance of chemico-biological interactions for the toxic and carcinogenic effects of aromatic amines."[1] Archives of Toxicology.

-

Establishes the non-carcinogenic nature of 4-aminobibenzyl compared to aminostilbenes.[1]

-

-

Li, Y., et al. (2009).[1][3] "Four new bibenzyl derivatives from Dendrobium candidum." Chemical and Pharmaceutical Bulletin.

- Identifies the bibenzyl core in n

-

Song, J. Y., et al. (2016).[1] "Neuroprotective effect of bibenzyl derivatives against excitotoxicity." Journal of Natural Products.

- Details the ERK-CREB mechanism of action for bibenzyl deriv

-

Hajjami, M., et al. (2020).[1] "Pd-catalyzed synthesis of phenethylanilines." Journal of Organometallic Chemistry.

- Provides the synthetic basis for the Heck coupling and reduction protocols.

Sources

Solubility of 4-(2-Phenylethyl)aniline in organic solvents

An In-depth Technical Guide to the Solubility of 4-(2-Phenylethyl)aniline in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Introduction

4-(2-Phenylethyl)aniline is an aromatic amine of significant interest in synthetic and medicinal chemistry. Its molecular architecture, featuring a polar aniline moiety connected to a nonpolar phenylethyl tail, imparts a unique physicochemical profile that dictates its behavior in various chemical processes.[1] Understanding the solubility of this compound in organic solvents is paramount for its effective use in drug development, chemical synthesis, and materials science. Solubility data informs critical decisions regarding reaction media selection, purification strategies like crystallization, and the formulation of final products.

This technical guide provides a comprehensive analysis of the solubility of 4-(2-Phenylethyl)aniline. We will delve into the theoretical principles governing its dissolution, offer a predictive solubility profile based on its molecular structure, and present a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility characteristics.

Physicochemical Profile of 4-(2-Phenylethyl)aniline

The solubility of a compound is intrinsically linked to its molecular properties. The structure of 4-(2-Phenylethyl)aniline—a blend of polar and nonpolar regions—suggests a nuanced solubility profile. The large, hydrophobic surface area contributed by the two phenyl rings and the ethyl linker contrasts with the polar, hydrogen-bonding capable amine (-NH2) group.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅N | [1] |

| Molecular Weight | 197.27 g/mol | [1] |

| Melting Point | 52-54 °C | [2] |

| pKa (Predicted) | 4.90 ± 0.10 | [2] |

| XLogP3 (Predicted) | 4.1 | [3] |

The predicted XLogP3 value of 4.1 indicates a significant lipophilic character, suggesting a preference for nonpolar environments.[3] The basicity of the amine group (predicted pKa of 4.90) allows for potential salt formation in acidic media, which can dramatically increase aqueous solubility but is also a factor in interactions with acidic solvents.[2]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This rule states that substances with similar intermolecular forces are likely to be soluble in one another. For 4-(2-Phenylethyl)aniline, several forces are at play.

-

Van der Waals Forces: The extensive nonpolar surface area of the phenylethyl and aniline rings allows for significant London dispersion forces. These interactions are strongest with nonpolar or moderately polar solvents, particularly aromatic solvents that can engage in π-π stacking.

-

Dipole-Dipole Interactions: The amine group introduces a dipole moment, enabling interactions with polar solvents.

-

Hydrogen Bonding: The -NH₂ group can act as a hydrogen bond donor, allowing it to interact favorably with hydrogen bond acceptor solvents (e.g., ethers, ketones) and protic solvents (e.g., alcohols).

However, for dissolution to occur, the energy gained from solute-solvent interactions must overcome the energy required to break apart the solute's crystal lattice (lattice energy) and to disrupt the solvent's self-association. Given its moderate melting point, the crystal lattice energy of 4-(2-Phenylethyl)aniline is expected to be significant but not prohibitive.[2]

Caption: Key intermolecular forces between the solute and solvent classes.

Predicted Solubility Profile

Based on this theoretical framework, we can establish a predictive solubility hierarchy:

-

High Solubility: Expected in solvents that can effectively solvate both the nonpolar and polar regions of the molecule. This includes aromatic solvents (e.g., toluene, benzene), chlorinated solvents (e.g., dichloromethane, chloroform), and polar aprotic solvents like tetrahydrofuran (THF) and ethyl acetate. Aniline itself shows good solubility in such solvents.[4][5]

-

Moderate Solubility: Foreseen in polar protic solvents like ethanol and methanol. While the amine group can hydrogen bond with these solvents, the large nonpolar backbone may limit miscibility compared to smaller amines.

-

Low to Negligible Solubility: Predicted in highly nonpolar aliphatic solvents (e.g., hexane, cyclohexane), which cannot effectively solvate the polar amine group, and in water, where the strong solvent-solvent hydrogen bonding network disfavors the large hydrophobic solute.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

Theoretical predictions provide a valuable starting point, but empirical data is essential for all critical applications. The following protocol describes the gold-standard isothermal equilibrium (or "shake-flask") method for determining solubility. This method is trustworthy because it ensures the system reaches thermodynamic equilibrium, providing a true measure of a compound's intrinsic solubility at a given temperature.

Experimental Workflow

Caption: Workflow for isothermal equilibrium solubility measurement.

Step-by-Step Methodology

A. Materials & Reagents

-

4-(2-Phenylethyl)aniline (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Volumetric flasks and pipettes (Class A)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Orbital shaker/incubator with temperature control

-

Centrifuge with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with UV detector

B. Procedure

-

Preparation of Vials: Add an excess amount of solid 4-(2-Phenylethyl)aniline to a series of tared glass vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation. A starting amount of ~10-20 mg in 2 mL of solvent is typically sufficient.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of each test solvent into the corresponding vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250 rpm). Allow the slurries to equilibrate for at least 24-48 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, immediately transfer the vials to a centrifuge set to the same temperature. Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid. This step is crucial to avoid contaminating the sample with undissolved particles.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette. For volatile solvents or when maximum accuracy is required, a syringe filter can be used to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the supernatant aliquot with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the calibration curve. A precise dilution factor is essential for accurate back-calculation.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. Determine the concentration of the analyte in the diluted sample by comparing its peak area to a standard calibration curve.

C. Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for quantifying aniline derivatives due to their strong UV absorbance.[6]

| HPLC Parameter | Recommended Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water with 0.1% Formic or Acetic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | ~240 nm (scan for λmax for optimal sensitivity) |

| Column Temperature | 25 °C |

Self-Validation: The protocol's trustworthiness is ensured by several internal checks:

-

Visual Confirmation of Excess Solid: Guarantees that the solution was truly saturated.

-

Calibration Curve Linearity: A calibration curve with a high correlation coefficient (R² > 0.999) ensures the analytical method is accurate within the measurement range.

-

Time-to-Equilibrium Study (Optional): For novel systems, analyzing samples at multiple time points (e.g., 24, 48, 72 hours) can confirm that equilibrium has been reached when concentrations no longer increase.

Data Presentation and Interpretation

Solubility data should be recorded in a clear, tabular format. Reporting values in both mass/volume (mg/mL) and molarity (mol/L) is standard practice.

Example Data Table (Hypothetical Values at 25 °C)

| Solvent Class | Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Aromatic | Toluene | 2.4 | >200 | >1.01 |

| Chlorinated | Dichloromethane | 9.1 | >200 | >1.01 |

| Ethers | Tetrahydrofuran (THF) | 7.5 | 150 | 0.76 |

| Ketones | Acetone | 21 | 120 | 0.61 |

| Esters | Ethyl Acetate | 6.0 | 180 | 0.91 |

| Alcohols | Ethanol | 25 | 85 | 0.43 |

| Aliphatic | n-Hexane | 1.9 | <1 | <0.005 |

Interpretation: The experimental results should be analyzed in the context of the theoretical principles discussed earlier. For instance, high solubility in toluene and dichloromethane would confirm the dominant role of van der Waals forces and the molecule's overall lipophilicity. Moderate solubility in ethanol would highlight the balance between favorable hydrogen bonding at the amine and unfavorable interactions with the large nonpolar tail.

Conclusion

4-(2-Phenylethyl)aniline possesses a classic amphiphilic structure, leading to a predictable yet nuanced solubility profile in organic solvents. Its large, nonpolar framework dictates a high affinity for aromatic and moderately polar aprotic solvents, while the polar amine group allows for moderate solubility in protic solvents. Its solubility is expected to be poor in nonpolar aliphatic hydrocarbons. While theoretical predictions provide a strong framework for solvent selection, this guide emphasizes the necessity of rigorous experimental determination using validated methods like isothermal equilibrium solubility. The detailed protocol provided herein offers a reliable system for generating high-quality, trustworthy data to support research, development, and manufacturing activities.

References

- Solubility of Things. (n.d.). Aniline.

- ChemicalBook. (2022). The Solubility of Aniline.

-

PubChem. (n.d.). 4-(2-Phenylethyl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-phenylethynyl)aniline. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]

Sources

- 1. 4-(2-Phenylethyl)aniline | C14H15N | CID 83054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(2-PHENYLETHYL)ANILINE | 13024-49-2 [chemicalbook.com]

- 3. 4-(2-Phenylethynyl)aniline | C14H11N | CID 4617269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 6. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]

Methodological & Application

Application Note: High-Yield Synthesis of 4-(2-Phenylethyl)aniline

[1]

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 4-(2-Phenylethyl)aniline (also known as 4-phenethylaniline or 4-aminobibenzyl).[1] While direct alkylation of aniline often suffers from polyalkylation and poor regioselectivity, this protocol utilizes a one-pot catalytic hydrogenation of 4-nitrostilbene.[1] This method simultaneously reduces the nitro group and saturates the alkene bridge, delivering the target molecule with high atom economy and minimal byproduct formation.

Key Performance Indicators:

-

Target Yield: >92%

-

Purity: >98% (HPLC/NMR)

-

Scale: Scalable from gram to kilogram quantities.

Scientific Rationale & Mechanism

The synthesis relies on the heterogeneous catalytic hydrogenation using Palladium on Carbon (Pd/C).[1] This route is preferred over Friedel-Crafts alkylation due to its superior cleanliness and defined regiochemistry.[1]

Reaction Pathway

The transformation proceeds through two concurrent reduction pathways:

-

Nitro Reduction:

(via nitroso and hydroxylamine intermediates).[1] -

Alkene Saturation:

.

Under standard Pd/C conditions, the rate of nitro reduction is generally faster than alkene saturation, but both are completed quantitatively under a hydrogen atmosphere.

Mechanistic Flowchart

Figure 1: Parallel reduction pathways occurring on the Palladium surface. Both intermediates converge to the final saturated amine.

Materials & Equipment

Reagents Table

| Reagent | CAS No. | Equiv.[1][2] | Role | Grade |

| 4-Nitrostilbene | 4003-94-5 | 1.0 | Precursor | >97% |

| Palladium on Carbon | 7440-05-3 | 10 wt% | Catalyst | 10% Pd, Wet Support* |

| Ethanol (or THF) | 64-17-5 | Solvent | Reaction Medium | Absolute / HPLC |

| Hydrogen Gas | 1333-74-0 | Excess | Reductant | >99.9% (Balloon/Cylinder) |

*Note: "Wet" Pd/C (containing ~50% water) is strongly recommended to mitigate pyrophoric ignition risks during handling.

Equipment

Experimental Protocol (10 mmol Scale)

Step 1: System Preparation[1][3]

-

Equip a 250 mL three-neck flask with a magnetic stir bar and a gas inlet adapter.

-

Safety Check: Ensure no open flames are nearby. Pd/C is pyrophoric when dry.[1]

Step 2: Charging the Vessel

-

Weigh 2.25 g (10 mmol) of 4-nitrostilbene.

-

Dissolve the precursor in 50 mL of Ethanol .

-

Catalyst Addition (Critical):

Step 3: Hydrogenation[4][5][6]

-

Purge the system: Evacuate the flask lightly (careful not to boil solvent) and backfill with Nitrogen (x3).[1]

-

Switch to Hydrogen: Evacuate and backfill with Hydrogen (H2) (x3).[1]

-

Maintain H2 atmosphere using a double-layered balloon or set pressure to 1-2 atm if using a shaker.

-

Stir vigorously at Room Temperature (20-25°C) .

-

Optimization: Heating to 40°C accelerates the reaction but is usually unnecessary.[1]

-

-

Monitor reaction progress via TLC (Silica, 20% EtOAc/Hexane).[1]

-

Endpoint: Disappearance of the yellow nitrostilbene spot and appearance of the polar, UV-active amine spot. Reaction typically completes in 4–6 hours .[1]

-

Step 4: Workup & Purification[1][4][7]

-

Flush system with Nitrogen to remove Hydrogen.[1]

-

Prepare a filter funnel with a pad of Celite® .[1]

-

Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.[1][3]

-

Wash the filter cake with 20 mL Ethanol.

-

Concentrate the filtrate under reduced pressure (Rotovap) to yield an off-white to pale brown solid.[1]

Step 5: Final Purification (If required)

While the crude yield is typically high purity, recrystallization can be performed:

Workflow Visualization

Figure 2: Operational workflow for the batch synthesis process.

Quality Control & Characterization

Verify the product identity using the following parameters:

Safety & Handling (Critical)

Palladium on Carbon (Pd/C) Hazards[1][4][8]

-

Pyrophoric: Dry Pd/C can ignite spontaneously in air, especially when saturated with Hydrogen.[1][4]

-

Mitigation:

Chemical Hazards[1][6]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83054, 4-(2-Phenylethyl)aniline.[1] Retrieved from [Link][1][2]

-

Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link][1][5]

-

Stanford University. Palladium on Carbon Safe Handling - Laboratory Chemical Safety Summary. Retrieved from [Link][1]

-

University of California, Irvine. Standard Operating Procedure: Hydrogenation.[1] Retrieved from [Link]

Sources

- 1. 4-(2-Phenylethyl)aniline | C14H15N | CID 83054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(2-Phenylethynyl)aniline | C14H11N | CID 4617269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 4. LCSS: PALLADIUM ON CARBON [web.stanford.edu]

- 5. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

Application Note: Synthesis and Evaluation of Novel Anticancer Agents Derived from Benzothiazole Anilines

[1][2][3][4]

Executive Summary & Rationale

Benzothiazoles constitute a "privileged scaffold" in medicinal chemistry due to their ability to mimic purine bases and interact with diverse biological targets, including EGFR, tubulin, and cytochrome P450 enzymes. Specifically, 2-(4-aminophenyl)benzothiazoles (such as the lead compound CJM 126 ) represent a unique class of antitumor agents. Unlike non-selective cytotoxins, these "benzothiazole anilines" often exhibit exquisite selectivity for specific breast cancer cell lines (e.g., MCF-7, MDA-MB-468) through a mechanism involving metabolic activation by CYP1A1 .

This guide provides a comprehensive workflow for:

-

Synthesis: Constructing the core pharmacophore using a robust polyphosphoric acid (PPA) cyclization.

-

Derivatization: Functionalizing the aniline moiety to modulate solubility and target affinity.

-

Validation: Protocols for structural confirmation and in vitro cytotoxicity assessment (MTT assay).

Chemical Synthesis Protocols

Core Scaffold Synthesis: The PPA Route

Objective: Synthesis of 2-(4-aminophenyl)benzothiazole (Parent Scaffold). Mechanism: Condensation cyclization of 2-aminothiophenol with 4-aminobenzoic acid (PABA).

Reagents & Equipment[1][2][3][4]

-

Precursors: 2-Aminothiophenol (1.0 eq), 4-Aminobenzoic acid (1.0 eq).

-

Solvent/Catalyst: Polyphosphoric acid (PPA) - High Viscosity Grade.

-

Quenching: 10% Sodium Carbonate (

) solution, Crushed ice. -

Equipment: Overhead mechanical stirrer (magnetic stirring will fail due to viscosity), Oil bath (capable of 200°C).

Step-by-Step Protocol

-

Charge: In a 100 mL round-bottom flask, add 4-aminobenzoic acid (1.37 g, 10 mmol) and 2-aminothiophenol (1.25 g, 10 mmol).

-

Acid Addition: Add 15 g of PPA. Note: PPA is extremely viscous; warm slightly to facilitate pouring if necessary.

-

Reaction: Heat the mixture to 180–200°C in an oil bath with continuous mechanical stirring for 3–4 hours. The mixture will turn dark and homogeneous.

-

Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the thiol spot.

-

Quenching (Critical Step):

-

Cool the reaction mixture to approx. 60–80°C (do not let it solidify completely).

-

Pour the syrup slowly into 200 g of crushed ice/water slurry with vigorous stirring.

-

The mixture will be highly acidic. Neutralize by slow addition of 10%

until pH

-

-

Purification:

-

Filter the solid under vacuum.

-

Wash copiously with water to remove phosphate salts.

-

Recrystallize from hot ethanol or ethanol/water (9:1).

-

Yield Expectation: 75–85%. CQA (Critical Quality Attribute): The product must be free of the "garlic-like" odor of residual thiophenol.

Derivatization: Urea/Amide Formation

Objective: To synthesize N-[4-(benzothiazol-2-yl)phenyl]amides or ureas to improve lipophilicity and binding affinity.

Protocol

-

Dissolution: Dissolve the parent benzothiazole aniline (1 mmol) in anhydrous THF or DMF (5 mL).

-

Coupling:

-

For Amides: Add Acyl Chloride (1.1 eq) + Triethylamine (1.5 eq).

-

For Ureas: Add Isocyanate (1.1 eq) (e.g., Phenyl isocyanate).

-

-

Condition: Stir at RT for 2–6 hours.

-

Isolation: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol/DMF.

Visualization of Synthetic & Biological Pathways[3]

The following diagram illustrates the synthetic pathway described above and the downstream biological mechanism of action (MOA) specific to these agents.

Caption: Workflow showing the PPA-mediated synthesis of the benzothiazole scaffold and its subsequent metabolic activation by CYP1A1 to induce DNA damage and apoptosis.

Structural Characterization (Validation)

To ensure the integrity of the synthesized agents, the following spectral data must be obtained.

| Technique | Expected Signal (Diagnostic) | Interpretation |

| FT-IR | 3400–3300 cm⁻¹ (Doublet) | Primary Amine (-NH₂) stretching (Parent). |

| FT-IR | 1610 cm⁻¹ | C=N stretching of the benzothiazole ring. |

| ¹H NMR | Protons on the benzothiazole ring adjacent to Nitrogen. | |

| ¹H NMR | -NH₂ protons ( | |

| Mass Spec | [M+1]⁺ Peak | Molecular ion peak confirming formula weight. |

Biological Evaluation Protocol: MTT Cytotoxicity Assay

The MTT assay is the gold standard for preliminary screening. It relies on the reduction of tetrazolium salt by mitochondrial succinate dehydrogenase in viable cells.[4]

Reagent Preparation

-

MTT Stock: 5 mg/mL in PBS.[4][5] Filter sterilize (0.22 µm). Store at 4°C in the dark.

-

Solubilization Buffer: DMSO (Dimethyl Sulfoxide).

Assay Protocol

-

Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of

cells/well in 100 µL media. Incubate for 24h at 37°C/5% CO₂. -

Treatment:

-

Prepare serial dilutions of the synthesized benzothiazole (e.g., 0.1 µM to 100 µM).

-

Add 100 µL of drug solution to wells (Triplicate).

-

Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., Doxorubicin or Cisplatin).

-

-

Incubation: Incubate for 48 or 72 hours.

-

MTT Addition:

-

Add 20 µL of MTT Stock (5 mg/mL) to each well.

-

Incubate for 3–4 hours. Look for purple formazan crystals.[1]

-

-

Solubilization:

-

Carefully aspirate the media (do not disturb crystals).

-

Add 150 µL DMSO to each well.[4]

-

Shake plate on an orbital shaker for 15 mins.

-

-

Readout: Measure absorbance at 570 nm (Reference: 630 nm).

Data Analysis

Calculate % Cell Viability:

-

IC50 Determination: Plot Log(Concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response).

Scientific Commentary & Troubleshooting

-

Solubility Issues: Benzothiazoles are planar and lipophilic. If precipitation occurs in cell media, pre-dissolve in DMSO and ensure final DMSO concentration is <0.5%.

-

Selectivity: The 2-(4-aminophenyl)benzothiazole class is unique because some derivatives (like 5F-203 ) are inactive in CYP1A1-deficient cells but highly potent in CYP1A1-expressing cells (breast/ovarian). This is a feature, not a bug.

-

Green Chemistry Alternative: If PPA is undesirable, oxidative condensation of 2-aminothiophenol with aldehydes using Glycerol or Iodine (

) as a catalyst is a viable green alternative, though it requires an aldehyde precursor rather than the acid.

References

-

Bradshaw, T. D., et al. (1998).[6] "2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity."[7] British Journal of Cancer.[6] Link

-

Kumbhare, R. M., et al. (2022). "Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles." Molecules (MDPI). Link

-

Abcam. "MTT Assay Protocol." Abcam Protocols. Link

-

Chua, L. S., et al. (2014).[8] "Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives." Bioorganic & Medicinal Chemistry Letters. Link

-

BenchChem. "Application Notes and Protocols for Cell Viability Assays (MTT, XTT)." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bds.berkeley.edu [bds.berkeley.edu]

- 3. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol | MDPI [mdpi.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. jchr.org [jchr.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]

- 8. mdpi.com [mdpi.com]

Application Note: A Robust HPLC Method for Purity Analysis of 4-(2-Phenylethyl)aniline

Abstract: This document provides a comprehensive, step-by-step guide for the determination of purity for 4-(2-phenylethyl)aniline using a validated High-Performance Liquid Chromatography (HPLC) method. Designed for researchers, scientists, and drug development professionals, this application note details the analytical procedure, explains the scientific rationale behind the method parameters, and provides a framework for method validation in accordance with industry standards.

Introduction: The Importance of Purity Analysis

4-(2-Phenylethyl)aniline is an aromatic amine that serves as a key building block in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2][3][4][5] The purity of this starting material is critical as impurities can carry through the synthetic process, potentially affecting the safety, efficacy, and stability of the final product. Therefore, a reliable and robust analytical method is essential to accurately quantify the purity of 4-(2-phenylethyl)aniline and to detect and identify any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is the technique of choice for this analysis due to its high resolution, sensitivity, and quantitative accuracy. This application note describes a reversed-phase HPLC (RP-HPLC) method that provides excellent separation and quantification of 4-(2-phenylethyl)aniline from its potential impurities.

Physicochemical Properties of 4-(2-Phenylethyl)aniline

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

| Property | Value | Source |

| Chemical Structure | C₁₄H₁₅N | [1][2] |

| Molecular Weight | 197.28 g/mol | [1][2][5] |

| Melting Point | 52-54 °C | [1] |

| Boiling Point (Predicted) | 320.1 ± 11.0 °C | [1] |

| pKa (Predicted) | 4.90 ± 0.10 | [1] |

The presence of the basic aniline functional group (pKa ≈ 4.9) dictates that the mobile phase pH must be carefully controlled to ensure consistent retention and peak shape.[1] Operating at a pH below the pKa (e.g., pH 2.5-3.5) will ensure the analyte is in its protonated, more polar form, leading to predictable retention on a reversed-phase column.

HPLC Method Parameters and Rationale

The following chromatographic conditions have been optimized for the purity analysis of 4-(2-phenylethyl)aniline.

| Parameter | Condition | Rationale |

| Instrument | HPLC system with UV/Vis or Diode Array Detector (DAD) | Standard equipment for pharmaceutical analysis. A DAD allows for peak purity assessment and spectral identification. |

| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity for retaining the nonpolar phenylethyl and phenyl groups of the analyte.[6] |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ≈ 2.5) | The acidic pH ensures the aniline group is protonated, leading to sharp, symmetrical peaks by minimizing interactions with residual silanols on the silica-based packing material.[7][8] |

| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase chromatography, providing good selectivity for aromatic compounds.[7] |

| Gradient Elution | 30% B to 90% B over 20 minutes | A gradient is employed to ensure elution of the main peak with a good peak shape and to elute any potential, more hydrophobic impurities that may be present. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |

| Column Temperature | 30 °C | Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape. |

| Detection Wavelength | 245 nm | Aromatic amines typically exhibit strong UV absorbance. While a specific UV spectrum for 4-(2-phenylethyl)aniline is not readily available, related structures like 2-(2-phenylethynyl) aniline show significant absorbance in the 240-260 nm range.[9] 245 nm is selected as a starting point, but should be optimized by scanning the analyte's UV spectrum. |

| Injection Volume | 10 µL | A typical injection volume for achieving good sensitivity without overloading the column. |

| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | Using a mixture of the mobile phases as the diluent ensures sample compatibility and good peak shape. |

Experimental Protocol

This section provides a detailed, step-by-step methodology for the purity analysis.

Reagent and Sample Preparation

-

Mobile Phase A Preparation: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly.

-

Standard Solution Preparation (100 µg/mL):

-

Accurately weigh approximately 10 mg of 4-(2-phenylethyl)aniline reference standard.

-

Transfer to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent.

-

-

Sample Solution Preparation (100 µg/mL):

-

Accurately weigh approximately 10 mg of the 4-(2-phenylethyl)aniline sample to be tested.

-

Transfer to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent.

-

Chromatographic Procedure

The workflow for the HPLC analysis is outlined below.

Caption: Workflow for HPLC Purity Analysis.

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.

-

System Suitability Testing (SST):

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Make five replicate injections of the Standard Solution.

-

The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area for the five replicate injections is ≤ 2.0%.

-

-

Analysis:

-

Inject the blank once.

-

Inject the Sample Solution in duplicate.

-

Inject the Standard Solution after a series of sample injections to monitor system performance.

-

Data Analysis and Purity Calculation

The purity of the 4-(2-phenylethyl)aniline sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Calculation:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Any peak other than the main peak is considered an impurity. The percentage of each impurity is calculated similarly.

Method Validation Framework

To ensure the method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12][13] The validation should assess the following parameters:

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Specificity | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present (impurities, degradants). | The main peak should be free from co-elution with any other component. Peak purity analysis using a DAD is recommended. |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a range of concentrations (e.g., 50% to 150% of the nominal concentration). |

| Accuracy | The closeness of test results to the true value. | % Recovery between 98.0% and 102.0% for spiked samples at different concentration levels. |

| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | RSD ≤ 2.0% for multiple preparations and analyses on different days with different analysts. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | The method should remain reliable when parameters like mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±0.1 mL/min) are varied. |

The relationship and hierarchy of these validation parameters are crucial for establishing a self-validating analytical system.

Caption: Hierarchy of Method Validation Parameters.

Conclusion

The HPLC method detailed in this application note provides a reliable, robust, and accurate means for determining the purity of 4-(2-phenylethyl)aniline. The method is straightforward to implement and can be validated to meet the stringent requirements of the pharmaceutical industry. By understanding the scientific principles behind the method design and adhering to a rigorous validation protocol, researchers can ensure the quality and consistency of this important chemical intermediate.

References

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

-

ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013-08-20). European Pharmaceutical Review. [Link]

-

Quality Guidelines. International Council for Harmonisation (ICH). [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021-09-17). U.S. Food and Drug Administration (FDA). [Link]

-

ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

-

4-(Phenylethynyl)aniline | CAS#:1849-25-8. Chemsrc. [Link]

-

4-(2-Phenylethyl)aniline | C14H15N | CID 83054. PubChem, National Center for Biotechnology Information. [Link]

-

Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. [Link]

-

Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Semantic Scholar. [Link]

-

4-(2-Phenylethynyl)aniline | C14H11N | CID 4617269. PubChem, National Center for Biotechnology Information. [Link]

-

(PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. [Link]

-

4-(2-Phenylethyl)aniline | CAS#:13024-49-2. Chemsrc. [Link]

-

Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]

-

Reversed Phase HPLC Method Development. Phenomenex. [Link]

-

4-(2-PHENYLETHYL)ANILINE. FDA Global Substance Registration System (GSRS). [Link]

-

HPLC Methods for analysis of 4-Ethylaniline. HELIX Chromatography. [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

-

6 UV-Vis spectra of 2-(2-phenylethynyl) aniline and 2-phenyl indole. ResearchGate. [Link]

-

Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency (EPA). [Link]

Sources

- 1. 4-(2-PHENYLETHYL)ANILINE | 13024-49-2 [amp.chemicalbook.com]

- 2. 4-(2-Phenylethyl)aniline | C14H15N | CID 83054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(2-Phenylethyl)aniline | CAS#:13024-49-2 | Chemsrc [chemsrc.com]

- 4. 4-(2-PHENYLETHYL)ANILINE synthesis - chemicalbook [chemicalbook.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 12. fda.gov [fda.gov]

- 13. database.ich.org [database.ich.org]

Application Note and Protocol for the Characterization of Aniline Derivatives by GC-MS

Introduction

Aniline and its derivatives are foundational chemical intermediates in the synthesis of a vast array of industrial products, including dyes, pharmaceuticals, polymers, and agrochemicals.[1][2][3] However, their potential toxicity and persistence in the environment necessitate robust and sensitive analytical methods for their characterization and quantification.[1][4] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted technique for the analysis of these semi-volatile compounds, offering high resolution, sensitivity, and specificity.[1][5]

This comprehensive guide provides a detailed protocol for the characterization of aniline derivatives using GC-MS. It is designed for researchers, scientists, and drug development professionals, offering insights into sample preparation from diverse matrices, the strategic use of derivatization, and optimized GC-MS parameters for both qualitative and quantitative analyses. The methodologies described herein are grounded in established scientific principles to ensure data integrity and reproducibility.

Core Principles: Why GC-MS for Aniline Derivatives?

The choice of GC-MS is predicated on its ability to separate complex mixtures and provide structural information for unambiguous identification. Aniline derivatives, being amenable to volatilization (often with derivatization), are well-suited for gas chromatographic separation. The mass spectrometer then provides a unique "fingerprint" for each compound, allowing for confident identification and quantification even at trace levels. However, the polarity of some aniline compounds can pose chromatographic challenges, such as poor peak shape and tailing, which can be overcome by derivatization to enhance their volatility and thermal stability.[1]

Experimental Workflow Overview

The analytical workflow for the characterization of aniline derivatives by GC-MS is a multi-step process that requires careful consideration at each stage to ensure accurate and reliable results.

Figure 1: A generalized workflow for the GC-MS analysis of aniline derivatives.

Detailed Experimental Protocols

The success of any analysis hinges on meticulous sample preparation. The choice of method is dictated by the sample matrix and the specific aniline derivatives of interest.

Part 1: Sample Preparation

A. Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Groundwater, Serum)

This classical technique is effective for extracting aniline derivatives from liquid matrices. The key is to adjust the pH to ensure the anilines are in their non-ionized, more organic-soluble form.

-

Protocol:

-

To 1 liter of the aqueous sample, adjust the pH to >11 using 1.0 M Sodium Hydroxide (NaOH).[5] For serum samples, a smaller volume (e.g., 1 mL) is used.[5]

-

For quantitative analysis, add an appropriate internal standard, such as N-methylaniline.[1][5]

-

Transfer the sample to a separatory funnel and extract twice with a suitable organic solvent like methylene chloride or chloroform, using a solvent-to-sample ratio of 1:5 (v/v).[1][5]

-

Combine the organic extracts and dry over anhydrous sodium sulfate to remove residual water.[5]

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[5] The sample is now ready for direct GC-MS analysis or derivatization.

-

B. Accelerated Solvent Extraction (ASE) for Solid Samples (e.g., Soil, Sediments)

ASE is a more automated and efficient method for solid matrices, utilizing elevated temperature and pressure to enhance extraction efficiency.[1][6]

-

Protocol:

-

Mix 10 g of the solid sample with a drying agent like diatomaceous earth.[1][6]

-

Place the mixture into an ASE extraction cell.

-

Perform the extraction using an ASE system with a solvent mixture such as methylene chloride/acetone (1:1).[1]

-

Concentrate the collected extract using a nitrogen evaporator. The extract can then be subjected to cleanup procedures if necessary, followed by GC-MS analysis.[1]

-

C. Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Anilines

HS-SPME is a solvent-free technique ideal for volatile and semi-volatile analytes. It involves the partitioning of analytes from the sample headspace onto a coated fiber.

-

Protocol:

-

Place 2 g of the solid sample (or an aqueous sample) into a headspace vial.[1]

-

For aqueous samples, add a saturated sodium chloride solution to increase the ionic strength and promote the partitioning of anilines into the headspace. Adjust the pH to 12.[1]

-

Expose an 85 µm carboxen/polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace of the sample at 75°C for 55 minutes.[1]

-

Desorb the analytes from the fiber directly in the GC injector.[1]

-

Part 2: Derivatization (Optional but Recommended)

For many aniline derivatives, derivatization is crucial to improve chromatographic performance by reducing polarity, increasing volatility, and enhancing thermal stability. Acylation is a common derivatization strategy.

A. Acylation with 4-Carbethoxyhexafluorobutyryl Chloride

This reagent creates stable derivatives with excellent chromatographic properties.

-

Protocol:

B. Acylation with 2,2,2-Trichloroethyl Chloroformate

This is another effective acylation reagent for aniline derivatives.[3]

-

Protocol:

Part 3: GC-MS Analysis

The following table provides typical GC-MS parameters for the analysis of aniline derivatives. These should be optimized for your specific instrument and target analytes.

| Parameter | Recommended Setting | Rationale |

| GC Column | DB-5MS, HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) | A non-polar or medium-polarity column is generally a good starting point for a wide range of aniline derivatives.[7] |

| Injector | Splitless mode, 250 °C | Splitless injection is preferred for trace analysis to ensure the entire sample is transferred to the column.[5] |

| Carrier Gas | Helium, constant flow of 1.0 mL/min | Helium is an inert and efficient carrier gas for GC-MS.[4] |

| Oven Program | Start at 70°C (hold for 1 min), ramp to 150°C at 3°C/min, then to 280°C at 10°C/min | A temperature gradient allows for the separation of compounds with a range of boiling points.[4][8] |

| MS Transfer Line | 280-300 °C | Prevents condensation of the analytes before entering the mass spectrometer.[4] |

| Ion Source | Electron Ionization (EI), 70 eV, 230 °C | Standard EI at 70 eV provides reproducible fragmentation patterns for library matching. |

| Mass Analyzer | Quadrupole | A common and robust mass analyzer for routine analysis. |